Regioisomeric Differentiation: 3-Amino-4,6-dichloropicolinic acid as the Direct Synthetic Precursor to Aminopyralid
3-Amino-4,6-dichloropicolinic acid serves as a direct precursor to aminopyralid (4-amino-3,6-dichloropicolinic acid) via regioselective reduction pathways. This synthetic relationship is documented in commercial technical datasheets . Unlike aminopyralid, which is the final herbicidal active ingredient with documented field application rates of 53–120 g ae/ha [1], 3-amino-4,6-dichloropicolinic acid is the upstream intermediate required for its manufacture. The electrolytic synthesis of this compound involves a two-step reduction process starting from 3,4,5,6-tetrachloropicolinic acid or its salts, as detailed in patent CN101235512A .
| Evidence Dimension | Synthetic Role and Application Classification |
|---|---|
| Target Compound Data | Upstream synthetic intermediate; precursor to aminopyralid via reduction |
| Comparator Or Baseline | Aminopyralid (4-amino-3,6-dichloropicolinic acid) CAS 150114-71-9 |
| Quantified Difference | Positional isomer with amino group at 3-position vs. 4-position; used as intermediate vs. final herbicidal active ingredient |
| Conditions | Structural and functional classification based on commercial product documentation |
Why This Matters
Procurement for herbicide intermediate synthesis requires the 3-amino regioisomer specifically; substitution with the 4-amino isomer (aminopyralid) is not functionally equivalent as a synthetic building block.
- [1] Burch P, Masters R, Hagood ES, et al. Aminopyralid: a New Herbicide for Integrated Pasture Renovation Programs. ASA-CSSA-SSSA International Annual Meetings; 2005. View Source
